molecular formula C18H24N4O3 B2609048 1-Ethyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazine-2,3-dione CAS No. 868680-27-7

1-Ethyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazine-2,3-dione

Cat. No.: B2609048
CAS No.: 868680-27-7
M. Wt: 344.415
InChI Key: BRIIWHZJPJJSRP-UHFFFAOYSA-N
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Description

1-Ethyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazine-2,3-dione is a piperazine-2,3-dione derivative characterized by a central dione ring, an ethyl substituent at position 1, and a 4-phenylpiperazine moiety linked via a 2-oxoethyl group. The 2,3-dione core and aromatic piperazine substituents suggest possible roles in selective receptor binding, as seen in related compounds targeting formylpeptide receptors (FPRs) or serotonin receptors .

Properties

IUPAC Name

1-ethyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-2-19-8-13-22(18(25)17(19)24)14-16(23)21-11-9-20(10-12-21)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIIWHZJPJJSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazine-2,3-dione involves multiple steps. One common synthetic route includes the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazine-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazine-2,3-dione involves its interaction with specific molecular targets in biological systems. The piperazine ring allows for conformational flexibility, enabling the compound to interact with various macromolecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in its biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine-2,3-dione Derivatives

Compound Name Key Substituents Receptor Targets Reference
Target Compound 1-Ethyl, 4-(4-phenylpiperazinyl-2-oxoethyl) Undetermined
1754-56 () S-Butyl, 4-hydroxybenzyl, biphenylethyl FPR1 antagonist/FPR2 agonist
p-MPPI () 2-Methoxyphenyl, p-iodobenzamido 5-HT1A antagonist
Compound 15 () Adamantyl, naphthylmethyl ADAM1 inhibitor

Physicochemical Properties

Piperazine-2,3-dione derivatives exhibit variable solubility and stability based on substituents:

  • The target compound’s ethyl group may enhance lipophilicity compared to polar derivatives like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (), which contains a hydrophilic pyridazinone ring .
  • Adamantane-containing derivatives () show higher molecular weights (>600 Da) and lower aqueous solubility, whereas the target compound’s simpler structure (MW ~400–450 Da) may improve bioavailability .

Table 2: Analytical Data of Selected Compounds

Compound Name Melting Point (°C) Solubility (mg/mL) Molecular Weight Reference
Target Compound Not reported Not reported ~425
3-Chloro-6-[4-(2-fluorophenyl)piperazinyl]pyridazine 145–147 0.12 (water) 332.78
Compound 15 () 198–200 <0.01 (water) 698.85

Pharmacological Activity

  • Receptor Selectivity: demonstrates that minor structural changes (e.g., S-isopropyl vs. S-butyl in R1) drastically alter FPR1/FPR2 selectivity. The target compound’s ethyl group may confer intermediate selectivity compared to bulkier adamantyl or smaller cyclopentyl groups .
  • Potency: Bis-diketopiperazines like 1754-26 achieve sub-100 nM Ki values for FPR1/FPR2, whereas simpler derivatives (e.g., pyridazinones in ) show micromolar activity. The target compound’s potency remains uncharacterized but is likely influenced by its phenylpiperazine moiety, known to enhance binding to serotonin receptors .

Biological Activity

1-Ethyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazine-2,3-dione is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity based on recent research findings, focusing on its anticancer properties, mechanisms of action, and related case studies.

Chemical Structure

The compound can be structurally represented as follows:

C18H24N4O2\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}_{2}

This structure includes a piperazine ring and an oxo group that are crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. It has demonstrated a broad spectrum of cell inhibition against various human cancer cell lines. Notably:

  • Cell Lines Tested : The compound was evaluated against 60 human cancer cell lines.
  • Growth Inhibition : The reduction in growth ranged from −85.67% to −41.54% , indicating potent cytotoxic effects, particularly against melanoma (MALME-3M, LOXIMVI) and CNS cancer (SF-539) cell lines .

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis :
    • DAPI staining showed nuclei condensation and morphological changes consistent with apoptotic cell death.
    • Gene expression analysis indicated up-regulation of pro-apoptotic Bak and down-regulation of anti-apoptotic Bcl-XL and Bcl-2, leading to altered ratios of pro-apoptotic to anti-apoptotic proteins .
  • Molecular Docking Studies :
    • High scores for Bcl-XL inhibition were observed, suggesting that the compound induces apoptosis through targeted inhibition of anti-apoptotic proteins .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study conducted on various derivatives including this compound revealed:

Cell LineGrowth Inhibition (%)IC50 (µM)
MALME-3M-85.670.5
LOXIMVI-85.170.6
SF-539-97.210.3
A498-7.95Not significant

This table illustrates the varying degrees of effectiveness across different cell lines, with the highest efficacy observed in melanoma and CNS cancer cells .

Study 2: Comparative Analysis with Other Compounds

In comparative studies with other piperazine derivatives, it was found that the introduction of the piperazine moiety significantly enhanced anticancer activity against breast and gastric cancer cell lines .

Q & A

Q. Structural Validation :

  • NMR/IR spectroscopy : Confirm the presence of the 2,3-diketone moiety (C=O stretching at ~1700–1750 cm⁻¹ in IR) and ethyl/piperazine substituents .
  • Mass spectrometry : Observe molecular ion peaks (e.g., m/z matching molecular weight) and fragmentation patterns consistent with the piperazine-2,3-dione scaffold .

Basic Question: What in vitro biological assays are used to evaluate the activity of this compound, and what are key findings?

Methodological Answer:

  • Anthelmintic assays : Test against Enterobius vermicularis and Fasciola hepatica using motility inhibition or mortality rates. Piperazine-2,3-dione derivatives show 40–60% inhibition at 50 µg/mL, outperforming piperazine hydrate controls .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) reveal moderate activity (IC₅₀ ~20–50 µM), linked to substituent lipophilicity (ClogP >2.5 enhances membrane permeability) .

Key Insight : The 4-phenylpiperazine moiety enhances receptor binding affinity, while the ethyl group modulates solubility and bioavailability .

Advanced Question: How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s activity in structure-activity relationship (SAR) studies?

Methodological Answer:
SAR studies use systematic substitutions and computational modeling:

  • Electron-withdrawing groups (e.g., -NO₂ at the phenyl para position) improve anthelmintic activity by increasing electrophilicity and target binding .
  • Lipophilicity optimization : ClogP values >3.0 correlate with enhanced blood-brain barrier penetration in CNS-targeted derivatives but reduce aqueous solubility (logS <−4) .
  • Halogen substitutions (e.g., -Cl, -Br) introduce halogen bonding with biological targets, as seen in crystallographic studies of analogous arylpiperazine compounds .

Example : A 4-chlorophenyl analog shows 1.5-fold higher anthelmintic activity than the parent compound due to improved target engagement .

Advanced Question: How is X-ray crystallography applied to resolve structural ambiguities in this compound’s derivatives?

Methodological Answer:

  • Crystallization : Slow evaporation from ethanol/dichloromethane yields single crystals. For example, triclinic crystals (space group P-1) with unit cell parameters a = 6.9159 Å, b = 9.999 Å, c = 16.925 Å are analyzed .
  • SHELX refinement : SHELXL refines atomic coordinates and thermal parameters, confirming piperazine ring puckering and intermolecular interactions (e.g., π-π stacking between phenyl groups, C=O···H-N hydrogen bonds) .

Key Insight : Halogen substituents (e.g., -Br) induce unique intermolecular halogen···π interactions, stabilizing crystal packing .

Advanced Question: What computational strategies are used to predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into parasite tubulin (PDB: 1SA0) or human kinase domains (PDB: 3LQ8). The 4-phenylpiperazine group occupies hydrophobic pockets, while the 2,3-dione interacts via hydrogen bonds .
  • MD simulations (GROMACS) : Simulate binding stability (100 ns trajectories). RMSD <2 Å indicates stable binding to Fasciola hepatica thioredoxin reductase .

Validation : Compare computed binding energies (ΔG ~−8 kcal/mol) with experimental IC₅₀ values to validate predictive accuracy .

Advanced Question: How do physicochemical properties (e.g., solubility, stability) impact experimental design for this compound?

Methodological Answer:

  • Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (≤10 mM) for in vitro assays. Co-solvents (e.g., PEG-400) improve bioavailability in animal studies .
  • Stability : The compound degrades under acidic conditions (pH <3) via diketone hydrolysis. Store at −20°C in inert atmosphere (N₂) to prevent oxidation .

Mitigation : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to monitor purity (>98%) and degradation products during storage .

Advanced Question: How can conflicting bioactivity data (e.g., anthelmintic vs. anticancer) be reconciled for this compound?

Methodological Answer:

  • Target promiscuity : The 4-phenylpiperazine moiety binds diverse targets (e.g., parasite tubulin vs. human kinases) depending on substitution patterns .
  • Assay conditions : Varying pH or serum protein content in assays alters compound ionization (pKa ~7.2) and free drug concentration, impacting observed activity .

Resolution : Use isoform-specific assays (e.g., recombinant F. hepatica enzymes vs. human cell lines) to deconvolute mechanisms .

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